N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core linked to a 3-nitrophenyl group and a 5-methyl-1,3,4-thiadiazole moiety via a thioacetamide bridge.
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N8O3S2/c1-9-18-20-15(29-9)17-14(25)8-28-16-21-19-13-6-5-12(22-23(13)16)10-3-2-4-11(7-10)24(26)27/h2-7H,8H2,1H3,(H,17,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCKLZNPHGUEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N8O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex compound that combines a thiadiazole moiety with a triazolopyridazine structure. This combination is significant as both structural components are known to exhibit various biological activities. The aim of this article is to explore the biological activity of this compound through a detailed review of existing literature.
Structural Characteristics
The compound features:
- Thiadiazole Ring : Known for its diverse pharmacological properties including antimicrobial and anticancer activities.
- Triazolopyridazine Moiety : Associated with significant anticancer and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that certain thiadiazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with nitrophenyl substitutions have demonstrated enhanced efficacy compared to standard antibiotics like streptomycin and fluconazole .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32.6 | Higher than itraconazole (47.5) |
| Compound B | 15.0 | Effective against E. coli |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely documented:
- Cytotoxicity Studies : Compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibited IC50 values ranging from 1.1 to 18.8 µM against various cancer cell lines .
Anti-inflammatory and Analgesic Effects
Thiadiazole derivatives have also been linked to anti-inflammatory mechanisms:
- Mechanisms of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Case Studies
A study conducted on a series of thiadiazole derivatives highlighted their effectiveness in reducing tumor growth in animal models:
- Study Design : Mice were administered varying doses of the compound.
- Results : Significant tumor size reduction was observed at higher concentrations (20 mg/kg), suggesting dose-dependent efficacy.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Electronic Features of Analogous Compounds
Key Observations :
- Steric and Lipophilic Effects : The 5-methyl group in the thiadiazole ring increases lipophilicity relative to ethyl or unsubstituted analogs, which may improve membrane permeability but reduce aqueous solubility .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., concentrated H₂SO₄) .
- Step 2 : Introduction of the triazolopyridazine moiety through nucleophilic substitution or cycloaddition reactions, often requiring controlled temperatures (60–80°C) and inert atmospheres .
- Step 3 : Thioacetamide linkage formation via coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
- Analytical Validation : TLC (silica gel, chloroform:acetone 3:1) monitors intermediates, while NMR (¹H/¹³C) and high-resolution MS confirm final structure .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer :
- X-ray crystallography resolves absolute configuration, particularly for intermediates (e.g., co-crystals of thioamides) .
- Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and methyl groups (δ 2.1–2.5 ppm). IR confirms thioamide C=S stretches (~1100–1250 cm⁻¹) .
- Elemental analysis ensures purity (e.g., deviations <0.3% for C/H/N/S) .
Q. What preliminary assays assess the compound’s biological activity?
- Methodological Answer :
- Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases, using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values compared to reference drugs .
- Binding assays : Surface plasmon resonance (SPR) quantifies affinity (KD) for target proteins .
Advanced Research Questions
Q. How are reaction mechanisms elucidated for heterocyclic ring formation in this compound?
- Methodological Answer :
- Kinetic studies : Varying reaction temperatures (25–80°C) and monitoring intermediates via HPLC to identify rate-determining steps (e.g., cyclization vs. substitution) .
- Isotopic labeling : ¹⁵N/³³S isotopes trace atom migration during triazole ring closure .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for key steps like thiadiazole-thioamide cyclization .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility checks : Validate assay conditions (e.g., buffer pH, DMSO concentration ≤0.1%) to rule out solvent artifacts .
- Metabolite profiling : LC-MS identifies degradation products (e.g., nitro group reduction to amine) that may alter activity .
- Off-target screening : Proteome-wide affinity chromatography identifies unintended binding partners .
Q. What strategies optimize SAR for enhanced target selectivity?
- Methodological Answer :
- Analog synthesis : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) substituents to probe electronic effects .
- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole to assess steric tolerance .
- 3D-QSAR : CoMFA/CoMSIA models correlate substituent properties (logP, polar surface area) with activity .
Q. How to evaluate stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1.2–7.4) for 24h; quantify degradation via HPLC (e.g., >90% intact at pH 7.4, <50% at pH 1.2) .
- Thermal stability : TGA/DSC analysis detects decomposition temperatures (e.g., >200°C indicates suitability for solid formulations) .
- Light sensitivity : UV-vis spectroscopy tracks nitro group photoreduction (λmax shifts from 270 nm to 320 nm) .
Notes
- Methodological Rigor : Emphasis on reproducible protocols (e.g., NMR acquisition parameters: 200 MHz, CDCl₃ solvent) .
- Advanced Techniques : X-ray co-crystallography (e.g., PDB deposition codes for target-bound structures) .
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